

IUPAC name and CAS number for 4-Cyano-3-nitrobenzoic acid

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Compound of Interest

Compound Name: 4-Cyano-3-nitrobenzoic acid

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In-Depth Technical Guide: 4-Cyano-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Cyano-3-nitrobenzoic acid**, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical identity, physical and chemical properties, synthesis protocols, and its significant role in the development of targeted cancer therapies.

Chemical Identity and Properties

IUPAC Name: **4-Cyano-3-nitrobenzoic acid**[\[1\]](#)

CAS Number: 153775-42-9[\[1\]](#)

Molecular Formula: C₈H₄N₂O₄

Molecular Weight: 192.13 g/mol [\[1\]](#)

This compound is a substituted benzoic acid derivative featuring both a cyano and a nitro functional group on the aromatic ring. These electron-withdrawing groups significantly influence the molecule's reactivity and properties. It is typically a solid at room temperature and should be stored in a dry, sealed container.[\[2\]](#)

Quantitative Data Summary

Property	Value	Source
Molecular Weight	192.13 g/mol	[1]
Physical Form	Solid	[2]
Purity	≥95% - 98%	[2]
XLogP3 (Predicted)	1.5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	5	[1]
Topological Polar Surface Area	107 Å ²	[1]
Storage Temperature	Room Temperature, sealed in dry conditions	[2]
NMR (DMSO-d6, δ)	8.31 (d, 1H); 8.41 (dd, 1H); 8.68 (d, 1H)	[3]

Synthesis Protocols

Detailed experimental procedures for the synthesis of **4-Cyano-3-nitrobenzoic acid** are crucial for researchers. Two common methods are outlined below.

Method 1: From 4-Chloro-3-nitrobenzoic acid

This protocol involves a nucleophilic aromatic substitution reaction.

Experimental Protocol:

- Combine 4-Chloro-3-nitrobenzoic acid (5.84 g, 29 mM), cuprous cyanide (5.2 g, 58 mM), cuprous chloride (0.96 g, 9.7 mM), and quinoline (6.9 ml, 58 mM).[\[3\]](#)
- Heat the mixture at 180°C for 3.5 hours under an argon atmosphere.[\[3\]](#)

- After cooling, dissolve the mixture in 60 ml of concentrated hydrochloric acid and dilute with 80 ml of water.[3]
- Extract the aqueous solution with ethyl acetate (3 x 100 ml).[3]
- Wash the combined organic layers with aqueous NaH_2PO_4 and brine, then dry over MgSO_4 . [3]
- Purify the crude product via chromatography on silica, eluting with a mixture of dichloromethane/acetic acid (98:2), to yield **4-Cyano-3-nitrobenzoic acid** (2.65 g, 48% yield).[3]

Method 2: From 4-Methyl-2-nitrobenzonitrile

This protocol involves the oxidation of a methyl group.

Experimental Protocol:

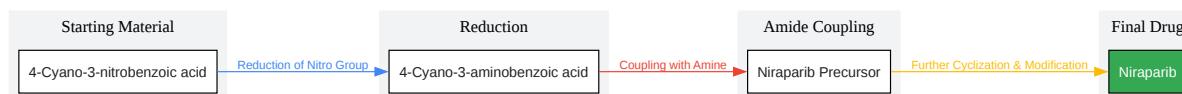
- Dissolve periodic acid (492 g, 2.17 mol) in acetonitrile (7.71 L) under an inert atmosphere with vigorous stirring.[4]
- After 15 minutes, add chromium (VI) oxide (25 g, 0.25 mol) and 4-methyl-2-nitrobenzonitrile (100 g, 0.62 mol) sequentially.[4]
- Stir the reaction mixture at room temperature for 16 hours.[4]
- Decant the reaction mixture and filter the supernatant.[4]
- Concentrate the filtrate and partition the residue between a 1 M aqueous sodium carbonate solution and dichloromethane.[4]
- Separate the precipitate by filtration to obtain **4-Cyano-3-nitrobenzoic acid** (150 g).[4]
- Extract the filtrate twice with dichloromethane, then acidify with 4N hydrochloric acid to pH 1. [4]
- Extract the acidified filtrate three times with dichloromethane.[4]

- Combine the organic extracts, dry over sodium sulfate, and concentrate.[4]
- Partition the residue again between 1 M aqueous sodium carbonate and dichloromethane and separate the precipitate by filtration to yield an additional 26.67 g of the product, bringing the total yield to 176.67 g (74.5%).[4]

Application in Drug Development: Synthesis of Niraparib

A significant application of **4-Cyano-3-nitrobenzoic acid** is its use as a key intermediate in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a class of targeted cancer therapies that are particularly effective in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

The following diagram illustrates the logical workflow from **4-Cyano-3-nitrobenzoic acid** to a crucial intermediate in the synthesis of Niraparib.



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Caption: Logical workflow from **4-Cyano-3-nitrobenzoic acid** to Niraparib.

This workflow highlights the critical transformations of the functional groups on the benzoic acid core, leading to the complex heterocyclic structure of Niraparib. The initial reduction of the nitro group to an amine is a key step, enabling subsequent amide bond formation and cyclization reactions.

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